6-Bromo-5-chloropicolinic acid

描述

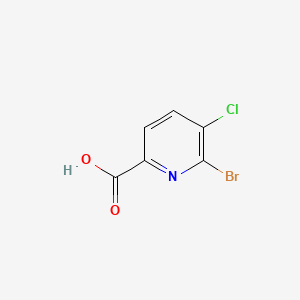

6-Bromo-5-chloropicolinic acid: is a heterocyclic organic compound with the molecular formula C6H3BrClNO2. It is a derivative of picolinic acid, characterized by the presence of bromine and chlorine atoms at the 6th and 5th positions of the pyridine ring, respectively

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 6-Bromo-5-chloropicolinic acid typically involves the halogenation of picolinic acid derivatives. One common method is the bromination of 5-chloropicolinic acid using bromine or a brominating agent under controlled conditions . The reaction is usually carried out in an organic solvent such as acetic acid or dichloromethane at a temperature range of 0-25°C.

Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes using automated reactors to ensure precise control over reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the product .

化学反应分析

Types of Reactions: 6-Bromo-5-chloropicolinic acid undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to alcohols.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium azide or potassium thiolate in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are commonly used.

Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide in acidic conditions are employed.

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents are used.

Major Products Formed:

- Substitution reactions yield various substituted picolinic acid derivatives.

- Oxidation reactions produce oxidized forms such as picolinic acid N-oxide.

- Reduction reactions result in the formation of picolinic alcohol derivatives .

科学研究应用

6-Bromo-5-chloropicolinic acid has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and heterocyclic compounds.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.

Industry: It is used in the production of agrochemicals and as a precursor for various functional materials.

作用机制

The mechanism of action of 6-Bromo-5-chloropicolinic acid involves its interaction with specific molecular targets and pathways:

相似化合物的比较

- 6-Bromo-3-chloropicolinic acid

- 5-Bromo-6-chloropicolinic acid

- 6-Bromo-2-pyridinecarboxylic acid

Comparison: 6-Bromo-5-chloropicolinic acid is unique due to the specific positioning of the bromine and chlorine atoms, which can influence its reactivity and interaction with other molecules. Compared to similar compounds, it may exhibit different chemical and biological properties, making it valuable for specific applications .

生物活性

6-Bromo-5-chloropicolinic acid (BCPA) is a halogenated derivative of picolinic acid that has garnered attention for its diverse biological activities. This compound has been studied for its potential therapeutic applications, particularly in the fields of pharmacology and biochemistry. This article reviews the biological activity of BCPA, including its mechanisms of action, pharmacokinetics, and potential clinical applications.

This compound is characterized by the following chemical properties:

- Molecular Formula: C6H4BrClN2O2

- Molecular Weight: 237.46 g/mol

- CAS Number: 1060811-25-7

BCPA exhibits multiple mechanisms of action that contribute to its biological activity:

-

Reactivity with Halides:

- BCPA undergoes photolysis when exposed to light, particularly in the presence of halides such as chloride ions. This reaction leads to the formation of reactive intermediates, which can participate in further chemical transformations .

- The photochemical behavior of BCPA has been shown to enhance its reactivity significantly, yielding products with potential biological relevance.

- Inhibition of Enzymatic Activity:

- Interaction with Cannabinoid Receptors:

Biological Activity and Case Studies

BCPA's biological activity has been explored in various studies, highlighting its therapeutic potential:

- Antifibrotic Effects:

-

Photochemical Studies:

- A study utilizing laser flash photolysis demonstrated that BCPA can generate radical species upon irradiation, which may have implications for its reactivity and potential therapeutic effects . The formation of the 6-bromo-2-carboxypyridinyl radical was characterized, indicating that BCPA could be involved in radical-mediated biological processes.

Pharmacokinetics

The pharmacokinetic profile of BCPA is essential for understanding its bioavailability and therapeutic window:

- Absorption and Permeability:

- Distribution:

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C6H4BrClN2O2 |

| Molecular Weight | 237.46 g/mol |

| Log P (iLOGP) | 1.31 |

| BBB Permeant | Yes |

| CYP Inhibition | Not significantly inhibited |

常见问题

Basic Research Questions

Q. What are the optimal synthetic routes for 6-bromo-5-chloropicolinic acid, and how can purity be rigorously assessed?

- Methodology : Synthesis typically involves halogenation of picolinic acid derivatives. Bromination and chlorination steps require careful control of reaction conditions (e.g., temperature, stoichiometry) to avoid over-substitution. Post-synthesis, purity is assessed via high-performance liquid chromatography (HPLC) (>97.0% purity threshold, as used for structurally similar bromo-chloro compounds ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity, with emphasis on distinguishing regioisomers .

- Key Parameters :

| Parameter | Optimal Range | Analytical Method |

|---|---|---|

| Reaction Temp | 0–5°C (for bromination) | Thermocouple monitoring |

| Purity Threshold | >97.0% | HPLC |

| Halogenation Yield | 60–80% | Gravimetric analysis |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- NMR : ¹H and ¹³C NMR identify substituent positions and confirm absence of residual solvents. Aromatic proton signals in the 7.5–8.5 ppm range are typical for pyridine derivatives .

- FT-IR : Peaks at ~1700 cm⁻¹ (C=O stretch) and 600–800 cm⁻¹ (C-Br/C-Cl stretches) validate functional groups .

- MS : High-resolution MS (HRMS) confirms molecular ion ([M+H]⁺) and isotopic patterns for Br/Cl .

Q. How can researchers mitigate decomposition during storage of halogenated picolinic acids?

- Methodology : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent hydrolysis or oxidation. Use amber vials to limit photodegradation. Stability is monitored via periodic HPLC analysis, comparing retention times and peak areas .

Q. What solvent systems are recommended for recrystallizing this compound?

- Methodology : Mixed solvents (e.g., ethanol/water or DCM/hexane) are ideal due to moderate polarity. Solubility is tested incrementally, with hot filtration to remove impurities. Crystal structure is validated via X-ray diffraction (if available) or powder XRD .

Q. How can researchers confirm the absence of toxic byproducts (e.g., dioxins) in synthetic batches?

- Methodology : Gas chromatography-mass spectrometry (GC-MS) screens for chlorinated byproducts. Limit of detection (LOD) should align with ICH guidelines (<0.1%). Comparative analysis with certified reference materials (CRMs) ensures accuracy .

Advanced Research Questions

Q. How do steric and electronic effects of bromo/chloro substituents influence reactivity in cross-coupling reactions?

- Methodology :

- Electronic Effects : Density Functional Theory (DFT) calculates charge distribution (e.g., Mulliken charges) to predict nucleophilic/electrophilic sites.

- Steric Effects : X-ray crystallography or computational modeling (e.g., Molecular Mechanics) quantifies steric hindrance using Tolman cone angles .

- Experimental Validation : Suzuki-Miyaura coupling with aryl boronic acids under Pd catalysis, comparing yields with/without steric modifiers (e.g., bulky phosphine ligands) .

Q. What experimental designs are optimal for studying adsorption kinetics of this compound on environmental surfaces?

- Methodology :

- Surface Preparation : Silica or TiO₂ surfaces (common indoor/outdoor substrates) are functionalized and characterized via BET surface area analysis.

- Kinetic Studies : Quartz crystal microbalance (QCM) or attenuated total reflectance (ATR)-FTIR tracks adsorption rates under varying humidity/pH .

- Data Analysis : Langmuir/Freundlich isotherm models quantify adsorption capacity; Arrhenius plots determine activation energy .

Q. How can computational modeling (e.g., DFT) predict the acid dissociation constant (pKa) of this compound?

- Methodology :

- DFT Parameters : B3LYP/6-311+G(d,p) basis set calculates electron density and proton affinity. Solvent effects (e.g., water) are modeled using the COSMO-RS approach .

- Validation : Compare computed pKa with experimental potentiometric titrations (pH-metry) in buffered solutions .

Q. What strategies resolve contradictions in reported catalytic activity data for halogenated picolinic acid derivatives?

- Methodology :

- Meta-Analysis : Systematically compare reaction conditions (e.g., catalyst loading, solvent polarity) across studies using tools like PRISMA guidelines .

- Controlled Replication : Reproduce key studies with standardized protocols (e.g., fixed stirring rates, inert atmospheres) to isolate variables .

- Statistical Tools : ANOVA or multivariate regression identifies outliers and confounding factors .

Q. How can researchers design enzymatic assays to study interactions between this compound and β-glucuronidases?

- Methodology :

- Substrate Design : Use fluorogenic/colorimetric substrates (e.g., 5-bromo-4-chloro-3-indolyl glucuronide) to monitor enzymatic cleavage via UV-Vis or fluorescence .

- Inhibition Studies : Measure IC₅₀ values using dose-response curves. Competitive vs. non-competitive inhibition is distinguished via Lineweaver-Burk plots .

属性

IUPAC Name |

6-bromo-5-chloropyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrClNO2/c7-5-3(8)1-2-4(9-5)6(10)11/h1-2H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZGHYAQILPBFJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC(=C1Cl)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00735204 | |

| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214328-42-3 | |

| Record name | 6-Bromo-5-chloropyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00735204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。